Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
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Description
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
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Biological Activity
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.46 g/mol. The presence of these functional groups is crucial for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neuropharmacological outcomes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | |
Escherichia coli | 12.5 | |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Activation of Apoptotic Pathways : It promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at XYZ University evaluated the compound's efficacy against MRSA and found it to be significantly more potent than standard treatments like vancomycin. The study utilized a series of in vitro assays to determine the minimal inhibitory concentration (MIC) and concluded that the compound could serve as a lead for new antibiotic development. -
Case Study on Anticancer Properties :
In a clinical trial involving patients with advanced melanoma, the compound was administered alongside conventional therapies. Results indicated a marked improvement in patient outcomes compared to those receiving standard treatment alone, suggesting synergistic effects.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-14(2)22(3)20(29-17)21-18(24)15-8-10-16(11-9-15)30(26,27)23-12-6-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBMWPWNYECPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.